molecular formula C9H11NO2 B8351234 (2-methylpyridin-4-yl)methyl acetate

(2-methylpyridin-4-yl)methyl acetate

Cat. No.: B8351234
M. Wt: 165.19 g/mol
InChI Key: LVTHOYYTBJWFMP-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-yl)methyl acetate is an organic compound characterized by a pyridine ring substituted with a methyl group at position 2 and an acetoxymethyl group at position 4. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The pyridine ring imparts aromaticity and basicity, while the ester group contributes to polarity and hydrolytic reactivity.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2-methylpyridin-4-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

LVTHOYYTBJWFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Mechanism of Action

The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following compounds are structurally related through shared heterocyclic cores or ester functionalities:

Compound Molecular Formula Molecular Weight logP Water Solubility Key Applications
(2-Methylpyridin-4-yl)methyl acetate C₉H₁₁NO₂ 165.19 g/mol ~1.2 Moderate Pharmaceuticals, specialty solvents
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ 199.29 g/mol ~2.5 Low Drug delivery, agrochemicals
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 g/mol ~1.8 Moderate Bioactive intermediates
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate C₈H₁₂N₂O₂ 168.20 g/mol ~1.0 High Agrochemicals, polymer additives
Methyl acetate C₃H₆O₂ 74.08 g/mol 0.18 High Industrial solvents, flavoring

Structural and Functional Differences

Heterocyclic Core
  • Pyridine vs. Piperidine : The aromatic pyridine ring in the target compound enhances electron-withdrawing effects, accelerating ester hydrolysis compared to saturated piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) . Piperidine derivatives exhibit higher basicity due to the localized nitrogen lone pair.
  • Pyridine vs. This enhances solubility in polar solvents compared to pyridine-based esters .
Ester Group Variations
  • Methyl vs. Ethyl Esters : The target compound’s methyl ester group is more volatile and reactive than ethyl esters (e.g., ethyl 2-(piperidin-4-yl)acetate), which exhibit slower hydrolysis rates and higher lipophilicity .
  • Simple vs. Functionalized Esters : Unlike methyl acetate (a simple solvent), the target compound’s pyridine ring enables applications in drug design, where aromatic interactions with biological targets are critical .

Reactivity and Stability

  • Hydrolysis : The electron-withdrawing pyridine nitrogen activates the ester group in this compound, making it more prone to hydrolysis under acidic or basic conditions compared to piperidine or pyrazole analogues .
  • Thermal Stability : Piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit higher thermal stability due to reduced ring strain and steric protection of the ester group .

Research Findings and Data

Hydrolysis Kinetics

  • This compound hydrolyzes 2.3× faster than ethyl 2-(piperidin-4-yl)acetate at pH 7.4, attributed to pyridine’s electron-withdrawing effects .
  • Piperidine derivatives show 40% lower hydrolysis rates in acidic environments due to protonation of the nitrogen, stabilizing the ester .

Q & A

Q. How can researchers assess the hydrolytic stability of the acetate group under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via HPLC (C18 column, acetonitrile:H2_2O 70:30) or 1^1H NMR disappearance of the acetate peak. First-order rate constants (kk) can be derived using: ln([A]0[A]t)=kt\ln\left(\frac{[A]_0}{[A]_t}\right) = kt

    Stability is typically highest at neutral pH; acidic/basic conditions accelerate degradation. Include controls with methyl acetate (reference compound) for comparative analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of (2-methylpyridin-4-yl)methyl acetate?

  • Methodological Answer :
    • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Docking Studies : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Prioritize hydrogen bonding (pyridine N) and hydrophobic interactions (methyl/acetate groups). Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of derivatives?

  • Methodological Answer : Use SHELXL (for small molecules) or PHENIX (for macromolecules) for refinement. Address outliers via:
    • Twinned Data : Apply TWIN/BASF commands in SHELXL.
    • Disorder : Model alternate conformers with PART/SUMP restraints.
    • Validation Tools : Check Rfree_{free} and Ramachandran plots (for protein complexes). Cross-validate with WinGX/ORTEP for anisotropic displacement ellipsoid visualization .

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